molecular formula C14H17N3O B11871238 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11871238
M. Wt: 243.30 g/mol
InChI Key: BRZXSLZPJRIPNK-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C14H17N3O. It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-methyl-2-phenyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C14H17N3O/c1-17-13(18)12(11-6-3-2-4-7-11)16-14(17)8-5-9-15-10-14/h2-4,6-7,15H,5,8-10H2,1H3

InChI Key

BRZXSLZPJRIPNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCCNC2)C3=CC=CC=C3

Origin of Product

United States

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